molecular formula C7H13N B13081663 6-Methylcyclohex-3-en-1-amine

6-Methylcyclohex-3-en-1-amine

Katalognummer: B13081663
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: XOWHWAQWVZMRDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylcyclohex-3-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 6-methylcyclohex-3-en-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 6-methylcyclohex-3-en-1-one in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form saturated amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Amides, sulfonamides.

Wissenschaftliche Forschungsanwendungen

6-Methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of 6-methylcyclohex-3-en-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohex-3-en-1-amine: Similar structure but with the methyl group at a different position.

    Cyclohex-3-en-1-amine: Lacks the methyl group, leading to different chemical properties.

    6-Methylcyclohexan-1-amine: Saturated version of 6-methylcyclohex-3-en-1-amine.

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

6-methylcyclohex-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3

InChI-Schlüssel

XOWHWAQWVZMRDS-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.